molecular formula C14H9ClN2O2 B5603403 N-(5-chloro-2-pyridinyl)-1-benzofuran-2-carboxamide

N-(5-chloro-2-pyridinyl)-1-benzofuran-2-carboxamide

Cat. No. B5603403
M. Wt: 272.68 g/mol
InChI Key: HOLGMGFRFOWLGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran carboxamide compounds typically involves multi-step reactions starting from salicylaldehyde derivatives. A notable pathway includes the formation of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, showcasing a method that could be adapted for the synthesis of N-(5-chloro-2-pyridinyl)-1-benzofuran-2-carboxamide by employing specific halides and pyridine derivatives (Abedinifar et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to this compound often reveals complex interactions, such as hydrogen bonding and π-π stacking. These interactions significantly influence the compound's properties and reactivity. For instance, the carboxamide-pyridine N-oxide synthon demonstrates the potential for forming stable hydrogen bonds and C-H...O interactions, which are critical in the molecular assembly and could be relevant for this compound (Reddy et al., 2006).

Chemical Reactions and Properties

This compound, due to its functional groups, is likely to participate in various chemical reactions, including nucleophilic substitution reactions at the chloro and carboxamide sites. This reactivity can be leveraged to generate a wide range of derivatives with diverse biological and physical properties. Transition metal complexes of similar ligands have shown a variety of stereochemistries and reactivities, indicating the potential versatility of this compound in coordination chemistry (Manessi-Zoupa et al., 1994).

Physical Properties Analysis

The physical properties of this compound, including melting point, solubility, and crystallinity, are crucial for its application in material science and pharmaceuticals. These properties are often determined by the compound's molecular structure, specifically the intermolecular interactions such as hydrogen bonding and π-π stacking. Studies on similar compounds have emphasized the role of these interactions in defining the physical properties (Titi & Goldberg, 2009).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and functional group reactions, are pivotal in its utility across various chemical sectors. Its reactivity with nucleophiles, electrophiles, and its potential in forming complexes with metals, provides a broad scope for the development of new materials and therapeutic agents. Research on similar molecules highlights the diversity of reactions and the potential for innovative applications (Mojumdar et al., 2009).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-5-6-13(16-8-10)17-14(18)12-7-9-3-1-2-4-11(9)19-12/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLGMGFRFOWLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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